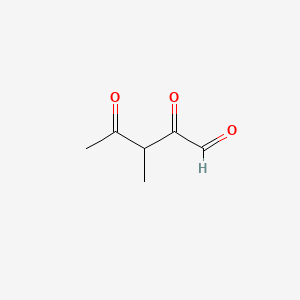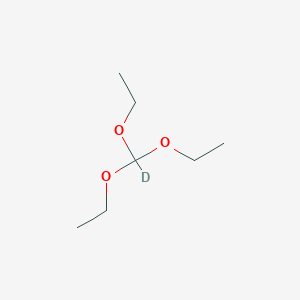
Triethyl orthoformate-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl orthoformate-d1 is a deuterated form of triethyl orthoformate, an organic compound with the formula HC(OC₂H₅)₃. This colorless volatile liquid is the ortho ester of formic acid and is commercially available. It is used as a reagent in organic synthesis, particularly in the formation of ethyl esters and as a formylating agent .
Preparation Methods
Triethyl orthoformate-d1 can be synthesized through several methods. One common method involves the reaction of sodium ethoxide, formed in situ from sodium and absolute ethanol, with chloroform . The reaction is as follows: [ \text{CHCl}_3 + 3 \text{Na} + 3 \text{EtOH} \rightarrow \text{HC(OEt)}_3 + \frac{3}{2} \text{H}_2 + 3 \text{NaCl} ]
Industrial production typically involves the reaction of hydrogen cyanide with ethanol .
Chemical Reactions Analysis
Triethyl orthoformate-d1 undergoes various types of chemical reactions, including:
Formylation Reactions: It is used in the Bodroux-Chichibabin aldehyde synthesis to prepare aldehydes with one carbon higher by reacting with Grignard reagents.
Esterification: It converts carboxylic acids to ethyl esters when refluxed neat in excess.
Coordination Chemistry: It converts metal aquo complexes to the corresponding ethanol complexes.
Common reagents used in these reactions include Grignard reagents, carboxylic acids, and metal aquo complexes. Major products formed include aldehydes, ethyl esters, and ethanol complexes .
Scientific Research Applications
Triethyl orthoformate-d1 has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including aldehydes and esters.
Coordination Chemistry: It is used to convert metal aquo complexes to ethanol complexes.
Formylation Agent: It is used in the electrophilic formylation of activated aromatic species such as phenol.
Mechanism of Action
The mechanism by which triethyl orthoformate-d1 exerts its effects involves the generation of dialkoxycarbon ions in situ under acid catalysis. These ions can then participate in formylation reactions, converting carboxylic acids to ethyl esters and forming aldehydes from Grignard reagents .
Comparison with Similar Compounds
Triethyl orthoformate-d1 can be compared with other similar compounds such as:
Trimethyl orthoformate: Similar in structure but with methyl groups instead of ethyl groups.
Triethyl orthoacetate: Another orthoester with a similar structure but derived from acetic acid instead of formic acid.
This compound is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required.
Properties
Molecular Formula |
C7H16O3 |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
[deuterio(diethoxy)methoxy]ethane |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7D |
InChI Key |
GKASDNZWUGIAMG-WHRKIXHSSA-N |
Isomeric SMILES |
[2H]C(OCC)(OCC)OCC |
Canonical SMILES |
CCOC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


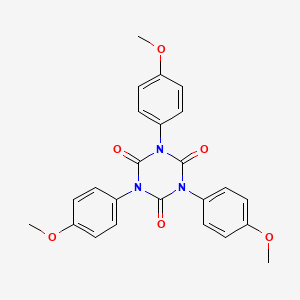
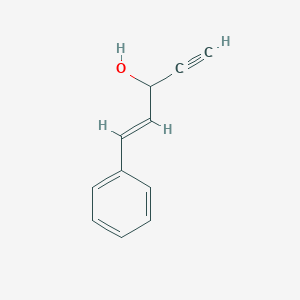
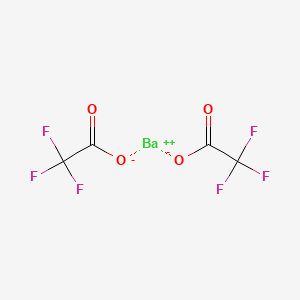


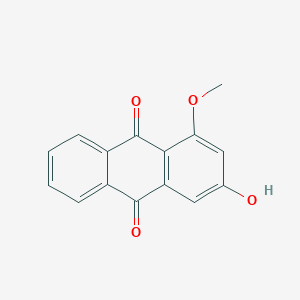
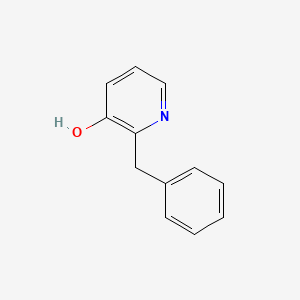
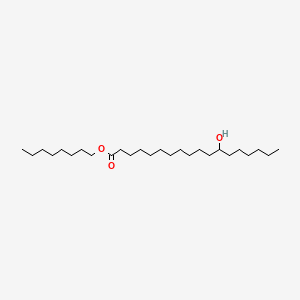
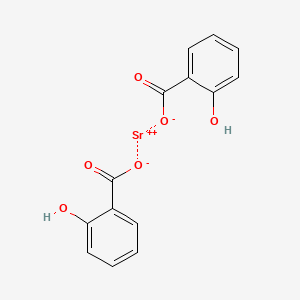

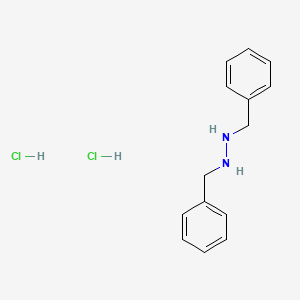
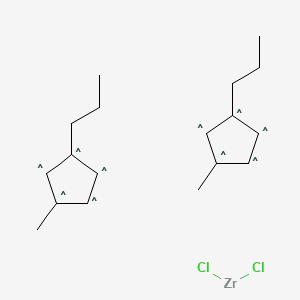
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
